

# Measuring IRE1 $\alpha$ RNase Activity with PAIR2: Application Notes and Protocols

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## Compound of Interest

Compound Name: PAIR2

Cat. No.: B12417964

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## Introduction

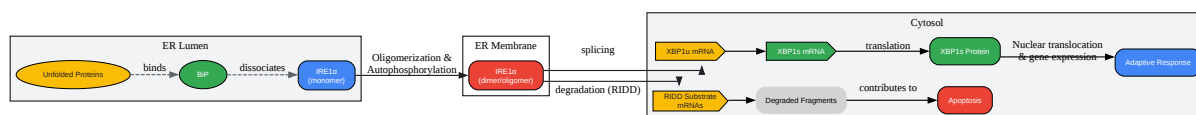
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). A key sensor and effector in this pathway is the inositol-requiring enzyme 1 $\alpha$  (IRE1 $\alpha$ ), an ER-transmembrane protein with both kinase and endoribonuclease (RNase) domains. Upon ER stress, IRE1 $\alpha$  oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This activation has two primary outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor (XBP1s) that upregulates genes to alleviate ER stress, and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs, which can contribute to apoptosis under prolonged stress.<sup>[1][2][3][4]</sup>

The dual nature of IRE1 $\alpha$ 's RNase activity presents a challenge for therapeutic intervention in diseases associated with ER stress, such as cancer and neurodegenerative disorders. Complete inhibition of IRE1 $\alpha$  RNase activity can block the adaptive XBP1 splicing pathway, while unchecked RIDD activity can be detrimental.

**PAIR2** (Partial Antagonist of IRE1 $\alpha$  RNase 2) is a potent and selective small molecule that offers a unique approach to modulating IRE1 $\alpha$  activity.<sup>[5][6]</sup> As an ATP-competitive partial antagonist, **PAIR2** occupies the ATP-binding site of IRE1 $\alpha$ 's kinase domain, leading to a partial inhibition of its RNase activity.<sup>[6]</sup> This allows for the selective suppression of the destructive RIDD pathway while preserving the adaptive XBP1 splicing pathway.<sup>[7]</sup> These application

notes provide detailed protocols for utilizing **PAIR2** to measure and dissect the two outputs of IRE1 $\alpha$  RNase activity in a cellular context.

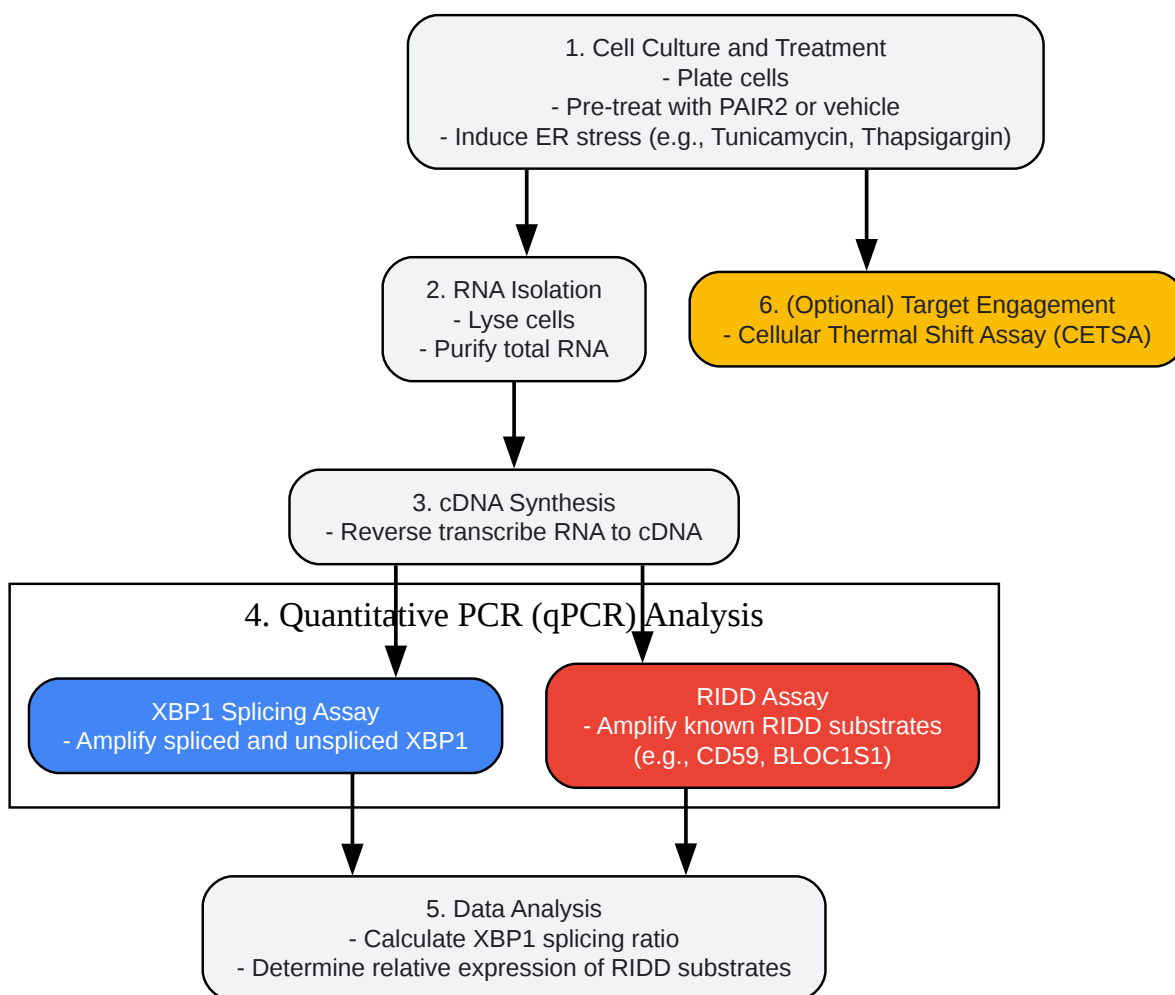
## Signaling Pathway of IRE1 $\alpha$ Activation



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Caption: The IRE1 $\alpha$  signaling pathway in the Unfolded Protein Response.

## Experimental Workflow for Measuring IRE1 $\alpha$ RNase Activity with PAIR2



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Caption: Experimental workflow for assessing IRE1α RNase activity using **PAIR2**.

## Data Presentation

The following tables summarize hypothetical quantitative data for the effects of **PAIR2** on IRE1α RNase activity.

Table 1: In Vitro Inhibition of IRE1α Kinase and RNase Activity

Compound	Kinase Inhibition IC50 (nM)	RNase Inhibition (XBP1 substrate) IC50 (nM)	Residual RNase Activity at Saturation
PAIR2	15	>1000	~75%
KIRA8 (Full Inhibitor)	10	25	<5%

Table 2: Cellular Activity of **PAIR2** on IRE1α RNase Outputs

Treatment Condition	XBP1 Splicing (% of Stressed Control)	RIDD Substrate 1 (CD59) mRNA Level (% of Stressed Control)	RIDD Substrate 2 (BLOC1S1) mRNA Level (% of Stressed Control)
Vehicle (Unstressed)	<5%	100%	100%
Vehicle (Stressed)	100%	25%	30%
PAIR2 (1 μM, Stressed)	85%	80%	88%
KIRA8 (1 μM, Stressed)	10%	95%	98%

## Experimental Protocols

### Protocol 1: Measuring the Effect of **PAIR2** on XBP1 mRNA Splicing

This protocol details the steps to quantify the effect of **PAIR2** on IRE1α-mediated XBP1 mRNA splicing in cultured cells.

Materials:

- Mammalian cell line (e.g., HEK293T, HeLa)
- Complete cell culture medium

- **PAIR2** (and a full IRE1 $\alpha$  inhibitor like KIRA8 as a control)
- ER stress inducer (e.g., Tunicamycin or Thapsigargin)
- Phosphate-buffered saline (PBS)
- RNA isolation kit
- Reverse transcription kit
- qPCR master mix
- Primers for total and spliced XBP1, and a housekeeping gene

Procedure:

- Cell Seeding: Plate cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Compound Treatment:
  - Pre-treat cells with the desired concentrations of **PAIR2**, a full inhibitor (e.g., KIRA8), or vehicle (DMSO) for 1-2 hours.
  - Induce ER stress by adding Tunicamycin (e.g., 1-5  $\mu$ g/mL) or Thapsigargin (e.g., 100-300 nM) to the media.
  - Incubate for an appropriate time to induce XBP1 splicing (e.g., 4-8 hours).
- RNA Isolation:
  - Wash cells with PBS and lyse them according to the RNA isolation kit manufacturer's protocol.
  - Purify total RNA and determine its concentration and purity.
- cDNA Synthesis:

- Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
- qPCR for XBP1 Splicing:
  - Prepare qPCR reactions using a master mix and primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).
  - Run the qPCR reaction on a real-time PCR system.
- Data Analysis:
  - Calculate the relative expression of XBP1s mRNA normalized to the housekeeping gene using the  $\Delta\Delta C_t$  method.
  - Compare the levels of XBP1s in **PAIR2**-treated samples to the vehicle-treated stressed control.

## Protocol 2: Assessing the Effect of PAIR2 on RIDD Activity

This protocol describes how to measure the impact of **PAIR2** on the degradation of known RIDD substrate mRNAs.

Materials:

- Same as Protocol 1
- Primers for known RIDD substrates (e.g., CD59, BLOC1S1) and a housekeeping gene.

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- RNA Isolation and cDNA Synthesis: Follow steps 3 and 4 from Protocol 1.
- qPCR for RIDD Substrates:

- Prepare qPCR reactions using a master mix and primers specific for the RIDD substrate(s) of interest and a housekeeping gene.
- Run the qPCR reaction.
- Data Analysis:
  - Calculate the relative expression of the RIDD substrate mRNA normalized to the housekeeping gene using the  $\Delta\Delta C_t$  method.
  - A preservation of the mRNA level in the **PAIR2**-treated stressed sample compared to the vehicle-treated stressed sample indicates inhibition of RIDD.

## Protocol 3: Cellular Thermal Shift Assay (CETSA) for PAIR2 Target Engagement

CETSA is a method to verify that a compound binds to its target protein in a cellular environment.<sup>[8][9][10][11]</sup> Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

- Cultured cells
- **PAIR2**
- PBS
- Lysis buffer with protease inhibitors
- PCR tubes
- Thermal cycler
- Equipment for protein quantification (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents

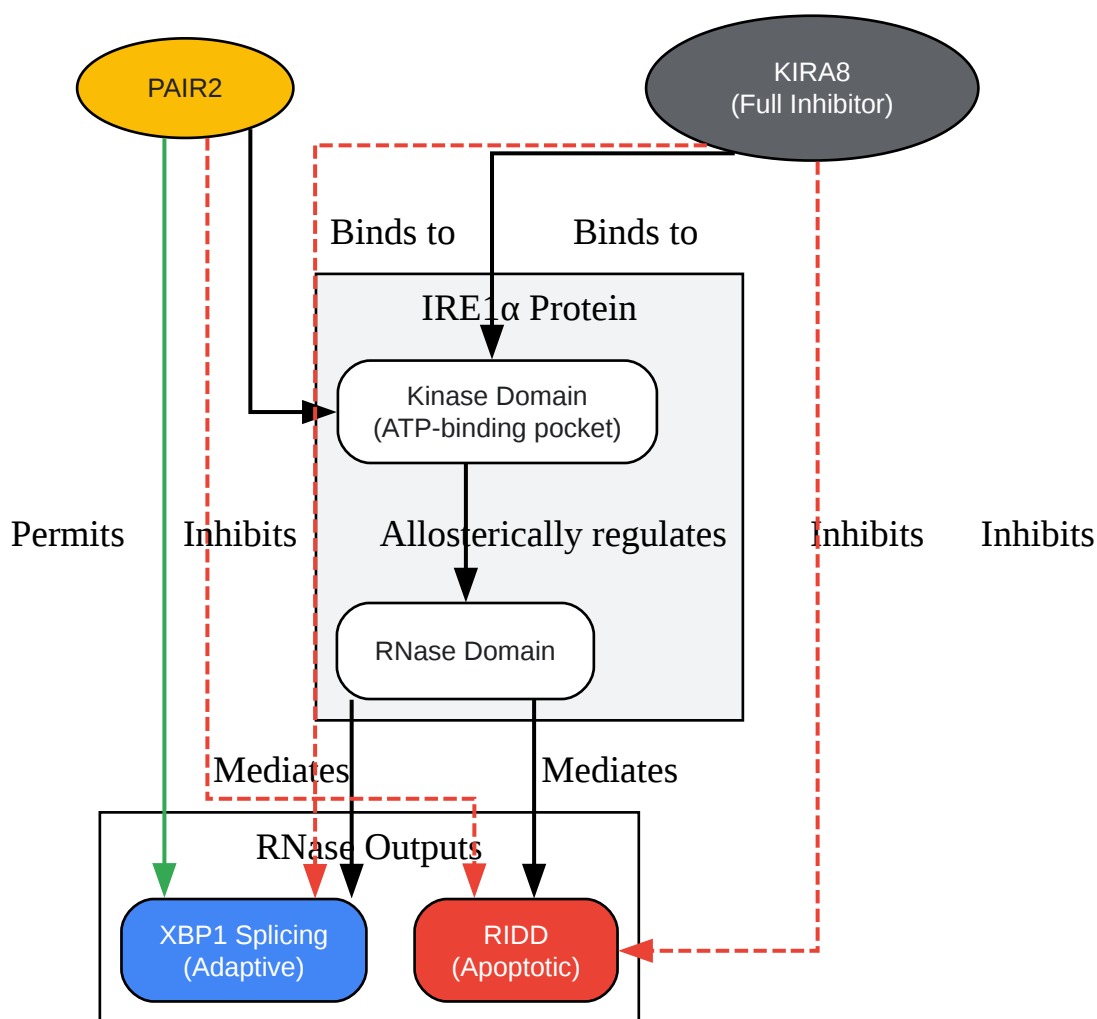
- Antibody against IRE1 $\alpha$

#### Procedure:

- Cell Treatment: Treat cultured cells with **PAIR2** or vehicle (DMSO) for 1 hour.
- Heating:
  - Aliquot the cell suspension into PCR tubes.
  - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
- Cell Lysis and Fractionation:
  - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  - Centrifuge the lysates at high speed to pellet precipitated proteins.
- Protein Analysis:
  - Collect the supernatant containing the soluble protein fraction.
  - Quantify the protein concentration in each sample.
  - Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an antibody against IRE1 $\alpha$ .
- Data Analysis:
  - Quantify the band intensities for IRE1 $\alpha$  at each temperature for both vehicle- and **PAIR2**-treated samples.
  - Plot the percentage of soluble IRE1 $\alpha$  as a function of temperature. A shift in the melting curve to a higher temperature in the **PAIR2**-treated samples confirms target engagement.

## Logical Relationship of the PAIR2 System





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Caption: Logical relationship of **PAIR2** and full inhibitors on IRE1α RNase outputs.

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